molecular formula C7H8BrNO B15364695 3-Bromo-4-methoxy-2-methylpyridine

3-Bromo-4-methoxy-2-methylpyridine

Cat. No.: B15364695
M. Wt: 202.05 g/mol
InChI Key: ZJTLPLSBZUIULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-methoxy-2-methylpyridine is a brominated derivative of pyridine, a heterocyclic aromatic organic compound. This compound features a bromine atom at the 3-position, a methoxy group at the 4-position, and a methyl group at the 2-position on the pyridine ring. It is known for its utility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Methoxylation: The synthesis of this compound typically involves the halogenation of 2-methylpyridine followed by methoxylation. The halogenation step can be achieved using bromine in the presence of a suitable catalyst, while methoxylation involves the reaction with methanol under acidic conditions.

  • Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that includes the initial formation of the pyridine ring, followed by selective functionalization at the desired positions. This process requires careful control of reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as pyridine N-oxide.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 3-hydroxy-4-methoxy-2-methylpyridine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Pyridine N-oxide derivatives.

  • Reduction: 3-hydroxy-4-methoxy-2-methylpyridine.

  • Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-methoxy-2-methylpyridine is widely used in scientific research due to its versatility in chemical reactions. It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its applications extend to various fields such as:

  • Chemistry: Used in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.

  • Biology: Employed in the study of biological systems and as a precursor for bioactive molecules.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3-Bromo-4-methoxy-2-methylpyridine is similar to other brominated pyridines, such as 4-bromo-2-methoxy-3-methylpyridine and 3-bromo-2-methoxy-4-methylpyridine. These compounds differ in the position of the bromine and methoxy groups on the pyridine ring, which affects their reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and utility in various reactions.

Comparison with Similar Compounds

  • 4-bromo-2-methoxy-3-methylpyridine

  • 3-bromo-2-methoxy-4-methylpyridine

  • 2-bromo-3-methoxy-4-methylpyridine

This comprehensive overview highlights the significance of 3-Bromo-4-methoxy-2-methylpyridine in scientific research and industrial applications. Its unique chemical properties and versatility make it a valuable compound in various fields.

Is there anything specific you would like to know more about?

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

3-bromo-4-methoxy-2-methylpyridine

InChI

InChI=1S/C7H8BrNO/c1-5-7(8)6(10-2)3-4-9-5/h3-4H,1-2H3

InChI Key

ZJTLPLSBZUIULV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.